3-Hydroxymephenytoin is a significant compound in the field of medicinal chemistry, primarily recognized for its role as a metabolite of mephenytoin, an anticonvulsant medication used in the treatment of epilepsy. This compound has garnered attention due to its pharmacological properties and implications in drug metabolism and therapeutic efficacy.
3-Hydroxymephenytoin is derived from mephenytoin through metabolic processes primarily occurring in the liver. The transformation involves hydroxylation, which is facilitated by cytochrome P450 enzymes. This metabolic pathway is crucial for understanding the pharmacokinetics of mephenytoin and its derivatives.
Chemically, 3-hydroxymephenytoin belongs to the class of organic compounds known as phenols. It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, making it a derivative of mephenytoin with altered pharmacological properties.
The synthesis of 3-hydroxymephenytoin can be achieved through various methods, primarily involving hydroxylation reactions. One common approach includes the use of hydroxylating agents such as hydrogen peroxide or peracids in the presence of catalysts.
The molecular structure of 3-hydroxymephenytoin features a phenolic hydroxyl group attached to the mephenytoin backbone. Its chemical formula is , indicating it contains two nitrogen atoms and two oxygen atoms along with carbon and hydrogen.
3-Hydroxymephenytoin can participate in various chemical reactions typical for phenolic compounds, including:
The reactivity of 3-hydroxymephenytoin is influenced by its functional groups, particularly the hydroxyl group, which can act as both a nucleophile and a leaving group in various organic reactions.
As a metabolite of mephenytoin, 3-hydroxymephenytoin contributes to the anticonvulsant effects through modulation of neurotransmitter activity in the central nervous system. It is believed to enhance GABAergic activity, thereby stabilizing neuronal excitability.
The pharmacological profile indicates that while mephenytoin primarily functions as a sodium channel blocker, its hydroxylated form may exhibit altered binding affinities and efficacy at GABA receptors compared to its parent compound.
Relevant data on toxicity and safety indicate that while 3-hydroxymephenytoin is generally considered safe at therapeutic levels, further studies are required to fully assess its long-term effects.
3-Hydroxymephenytoin has several applications in scientific research:
3-Hydroxymephenytoin (systematic name: 5-Ethyl-3-methyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione) is the principal oxidative metabolite of the antiepileptic prodrug mephenytoin. Its molecular formula is C₁₂H₁₄N₂O₃ (molecular weight: 234.25 g/mol), featuring a hydantoin ring substituted with ethyl, methyl, and para-hydroxyphenyl groups. The hydantoin core comprises a five-membered ring with two nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2 and 4. According to IUPAC conventions, the hydroxyl group at the para-position of the phenyl ring designates it as a phenolic metabolite. The CAS registry number is 61837-65-8, providing a unique identifier for chemical databases and regulatory documentation [8].
Solubility: 3-Hydroxymephenytoin is moderately soluble in dimethyl sulfoxide (DMSO) (100 mg/mL; 426.89 mM) but exhibits limited aqueous solubility. This property influences its extraction and purification protocols during analytical workflows [8].
Stability: As a phenolic compound, it is susceptible to oxidative degradation under ambient conditions. Stability studies recommend storage at 4°C under inert atmospheres (nitrogen) to prevent decomposition. Lyophilization is often employed for long-term preservation [8].
Crystallography: While single-crystal X-ray diffraction (SCXRD) data specific to 3-hydroxymephenytoin is limited in the provided search results, analogous hydantoin derivatives (e.g., MF-8) crystallize in monoclinic systems with space group P2₁/c. Hydrogen bonding networks (N–H⋯O, O–H⋯O) dominate the supramolecular architecture, influencing crystal packing and melting behavior [3] [10]. Computational models predict similar lattice parameters and intermolecular interactions for 3-hydroxymephenytoin.
Table 1: Key Physicochemical Properties of 3-Hydroxymephenytoin
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₄N₂O₃ |
Molecular Weight | 234.25 g/mol |
CAS Registry Number | 61837-65-8 |
Solubility in DMSO | 100 mg/mL (426.89 mM) |
Aqueous Solubility | Low |
Storage Conditions | 4°C under nitrogen |
Crystal System (analogues) | Monoclinic |
Space Group (analogues) | P2₁/c |
In Vivo Metabolic Synthesis
3-Hydroxymephenytoin is predominantly biosynthesized via hepatic cytochrome P450 (CYP) enzymes:
Chemical Synthesis
Laboratory-scale synthesis employs two primary strategies:1. Direct Hydroxylation of Mephenytoin:- Reagents: Metal catalysts (e.g., Pd/C) with oxidants (e.g., tert-butyl hydroperoxide).- Limitations: Poor regioselectivity and racemic product mixtures necessitate chromatographic separation [6].
Enzymatic Synthesis
Recombinant CYP2C19 expressed in E. coli or baculovirus systems enables stereoselective production. Co-administration of NADPH-regenerating systems (e.g., glucose-6-phosphate dehydrogenase) sustains reaction kinetics [6].
Table 2: Synthetic Routes to 3-Hydroxymephenytoin
Method | Key Steps/Reagents | Stereoselectivity | Yield |
---|---|---|---|
CYP2C19 Metabolism | (S)-Mephenytoin + O₂ + NADPH → (S)-Metabolite | High ((S)-isomer) | Variable |
Chemical Hydroxylation | Mephenytoin + Pd/C + TBHP | Low (racemic) | 30–40% |
Multi-Step Synthesis | 4-Hydroxybenzaldehyde → reductive amination → cyclization | Depends on resolution | 50–60% |
Enzymatic (Recombinant) | Recombinant CYP2C19 + NADPH regeneration | High ((S)-isomer) | 70–80% |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7